molecular formula C18H19N3OS B2586002 (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1421463-17-3

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2586002
CAS No.: 1421463-17-3
M. Wt: 325.43
InChI Key: DIWBTVPWBZRZGE-UHFFFAOYSA-N
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Description

The compound "(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone" features a methanone bridge linking a 2-methylimidazo[1,2-a]pyridine core to a 4-(thiophen-2-yl)piperidine moiety. The thiophene substituent introduces sulfur-based aromaticity, which may enhance lipophilicity and influence target binding compared to phenyl or heteroaryl analogs .

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-17(21-9-3-2-6-16(21)19-13)18(22)20-10-7-14(8-11-20)15-5-4-12-23-15/h2-6,9,12,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWBTVPWBZRZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multistep reactions starting from readily available precursors. One common approach is the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid, followed by further functionalization to introduce the thiophene and piperidine moieties . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: Bromine, iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the imidazo[1,2-a]pyridine ring can yield 3-bromo-2-methylimidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Imidazopyridine Core Variations
  • Compound 8p (): Features a 6-chloro-2-methylimidazo[1,2-a]pyridine core linked to a triazole-modified piperazine.
  • BAY10000493 (): Contains a 4-bromophenyl-substituted imidazopyridine linked to a fluorophenyl-piperazine.
Piperidine/Piperazine Substituent Variations
  • Compound 73 (): A 4-(2-trifluoromethylphenyl)piperidine-linked imidazo[1,2-b]pyridazine.
  • Compound 15 (): Features a 7-(thiophen-2-yl)imidazo[1,2-a]pyridine core with a para-cyanophenyl group. The nitrile substituent introduces hydrogen-bond acceptor properties absent in the target compound, which may alter binding kinetics .

Pharmacological and Physicochemical Properties

Antiparasitic Activity
  • Compound 3f (): A naphthyl-substituted imidazopyridine exhibits potent PLA2 inhibition (IC₅₀ = 14.3 μM), suggesting bulky aromatic groups enhance activity. The target’s thiophene, though smaller, may mimic this effect via sulfur-mediated interactions .
  • Compound 10a (): A liquid triazole-piperazine derivative with moderate antitrypanosomal activity. The target’s solid-state stability (predicted mp ~100–120°C based on analogs) could improve formulation feasibility .
Ion Channel Modulation
  • BAY2341237 (): A pyridyl-piperazine inhibitor of TASK-1 channels. The target’s thiophene may occupy a similar hydrophobic pocket but with reduced steric hindrance due to its smaller size .

Key Data Table: Comparative Analysis

Compound Name / ID Core Structure Substituents (R₁, R₂) Melting Point (°C) Bioactivity (IC₅₀, μM) Key Reference
Target Compound Imidazo[1,2-a]pyridine R₁=2-Me; R₂=4-(thiophen-2-yl) ~100–120 (pred.) N/A N/A
8p () Imidazo[1,2-a]pyridine R₁=6-Cl, 2-Me; R₂=triazole 104–105 Antitrypanosomal
BAY10000493 () Imidazo[1,2-a]pyridine R₁=4-BrPh; R₂=2-FPh-piperazine N/A K2P3.1 inhibition
3f () Imidazo[1,2-a]pyridine R₁=2-Me; R₂=1-naphthyl 179–182 PLA2: 14.3
73 () Imidazo[1,2-b]pyridazine R₁=6-Cl; R₂=4-CF₃Ph-piperidine Off-white solid N/A

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